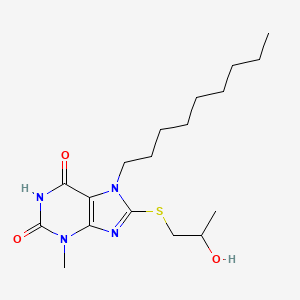
8-(2-Hydroxy-propylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Hydroxy-propylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with the molecular formula C12H18N4O3S . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Hydroxy-propylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize the yield and minimize the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
8-(2-Hydroxy-propylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Aplicaciones Científicas De Investigación
8-(2-Hydroxy-propylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(2-Hydroxy-propylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other purine derivatives with different substituents, such as:
- 8-(2-Hydroxy-propylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
- 8-(2-Hydroxy-propylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione .
Uniqueness
The uniqueness of 8-(2-Hydroxy-propylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C18H30N4O3S |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
8-(2-hydroxypropylsulfanyl)-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C18H30N4O3S/c1-4-5-6-7-8-9-10-11-22-14-15(19-18(22)26-12-13(2)23)21(3)17(25)20-16(14)24/h13,23H,4-12H2,1-3H3,(H,20,24,25) |
Clave InChI |
LGIQWPPLVCHUKO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


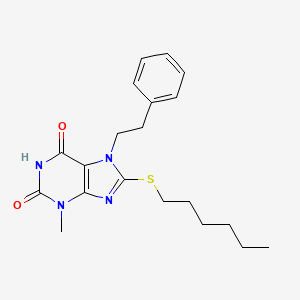

![7,18-bis(4-methylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B11999770.png)
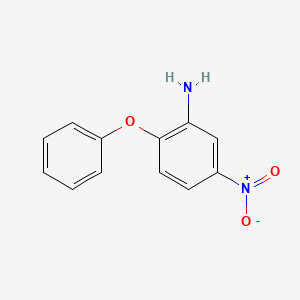
![Tricyclo[2.2.1.02,6]heptane-3,5-diol](/img/structure/B11999783.png)
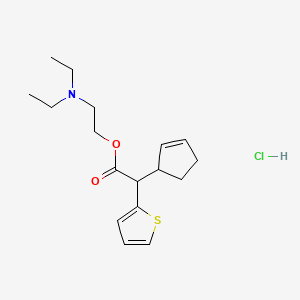

![Tricyclo[2.2.1.02,6]heptane-3,5-diol](/img/structure/B11999806.png)

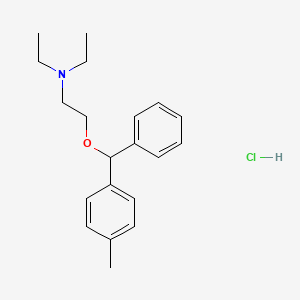
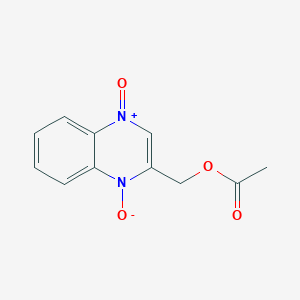
![5-(4-chlorophenyl)-4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999836.png)
![2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol](/img/structure/B11999845.png)

